4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol
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Overview
Description
4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol is a chemical compound that belongs to the class of tetrahydrofuran derivatives This compound features a tetrahydrofuran ring substituted with an amino group and a butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol can be achieved through several synthetic routes. . The azide group is then reduced to the corresponding amine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amidation and Hofmann degradation, which are efficient and cost-effective for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrofuran derivatives such as:
- 4-aminomethyl-tetrahydrofuran-2-carboxylates
- 4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol
- Tetrahydrofuran cyclic urea derivatives
Uniqueness
4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H18N2O2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(4-aminobutylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H18N2O2/c9-3-1-2-4-10-7-5-12-6-8(7)11/h7-8,10-11H,1-6,9H2 |
InChI Key |
LBAUSODQXBUVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)NCCCCN |
Origin of Product |
United States |
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